molecular formula C15H23NO4 B8291934 tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate

tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate

Cat. No.: B8291934
M. Wt: 281.35 g/mol
InChI Key: KDLBRNDFJVELFS-GXFFZTMASA-N
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Description

tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is unique due to its specific structure, which combines the properties of a carbamate with a phenyl ring and a tert-butyl group. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[4-[(1S)-1,2-dihydroxyethyl]phenyl]ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19)/t10-,13+/m0/s1

InChI Key

KDLBRNDFJVELFS-GXFFZTMASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[C@@H](CO)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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